2,2-difluoro-3-methoxypropan-1-amine hydrochloride
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Overview
Description
2,2-difluoro-3-methoxypropan-1-amine hydrochloride is a chemical compound with the molecular formula C4H10ClF2NO and a molecular weight of 161.58 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and an amine group attached to a propane backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-3-methoxypropan-1-amine hydrochloride typically involves the reaction of 2,2-difluoro-3-methoxypropan-1-amine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-3-methoxypropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,2-difluoro-3-methoxypropan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-difluoro-3-methoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-2,2-difluoro-3-methoxypropan-1-amine hydrochloride: This compound has a similar structure but includes a cyclopropyl group, which may confer different chemical properties and reactivity.
2,2-difluoro-3-methoxypropan-1-amine: The non-hydrochloride form of the compound, which may have different solubility and stability characteristics.
Properties
CAS No. |
1780891-25-9 |
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Molecular Formula |
C4H10ClF2NO |
Molecular Weight |
161.58 g/mol |
IUPAC Name |
2,2-difluoro-3-methoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H9F2NO.ClH/c1-8-3-4(5,6)2-7;/h2-3,7H2,1H3;1H |
InChI Key |
QBFAULJTHIKALV-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CN)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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